5-Bromo-2-(pentyloxy)benzaldehyde 5-Bromo-2-(pentyloxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 861408-96-0
VCID: VC2525282
InChI: InChI=1S/C12H15BrO2/c1-2-3-4-7-15-12-6-5-11(13)8-10(12)9-14/h5-6,8-9H,2-4,7H2,1H3
SMILES: CCCCCOC1=C(C=C(C=C1)Br)C=O
Molecular Formula: C12H15BrO2
Molecular Weight: 271.15 g/mol

5-Bromo-2-(pentyloxy)benzaldehyde

CAS No.: 861408-96-0

Cat. No.: VC2525282

Molecular Formula: C12H15BrO2

Molecular Weight: 271.15 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(pentyloxy)benzaldehyde - 861408-96-0

Specification

CAS No. 861408-96-0
Molecular Formula C12H15BrO2
Molecular Weight 271.15 g/mol
IUPAC Name 5-bromo-2-pentoxybenzaldehyde
Standard InChI InChI=1S/C12H15BrO2/c1-2-3-4-7-15-12-6-5-11(13)8-10(12)9-14/h5-6,8-9H,2-4,7H2,1H3
Standard InChI Key QMRFMGRLOVYTAK-UHFFFAOYSA-N
SMILES CCCCCOC1=C(C=C(C=C1)Br)C=O
Canonical SMILES CCCCCOC1=C(C=C(C=C1)Br)C=O

Introduction

Chemical Identity and Structure

Molecular Formula and Weight

The molecular formula of 5-Bromo-2-(pentyloxy)benzaldehyde is C12H15BrO2C_{12}H_{15}BrO_2, and its molecular weight is 271.15 g/mol . The precise molecular structure includes a bromine atom attached to the benzene ring at the fifth position and a pentyloxy group at the second position, with an aldehyde functional group located at the first position.

IUPAC Name and Identifiers

The IUPAC name for this compound is 5-bromo-2-pentoxybenzaldehyde . Other identifiers include:

  • CAS Registry Number: 861408-96-0

  • Standard InChI: InChI=1S/C12H15BrO2/c1-2-3-4-7-15-12-6-5-11(13)8-10(12)9-14/h5-6,8-9H,2-4,7H2,1H3

  • Standard InChIKey: QMRFMGRLOVYTAK-UHFFFAOYSA-N

  • SMILES Notation: CCCCCOC1=C(C=C(C=C1)Br)C=O

Physical Appearance

This compound typically appears as a crystalline solid that ranges from pale yellow to orange in color . Its physical state facilitates handling in laboratory settings for research purposes.

Synthesis and Preparation Methods

General Synthetic Route

The synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde generally involves a multi-step process starting from brominated salicylaldehydes or related precursors. The key steps include:

  • Bromination: Introduction of bromine into the aromatic ring at the desired position.

  • Etherification: Substitution of a hydroxyl group with a pentyloxy chain via alkylation.

  • Aldehyde Functionalization: Ensuring the preservation or introduction of the aldehyde group during synthesis.

Industrial production often employs continuous flow reactors to optimize yield and maintain consistent product quality.

Reaction Conditions

Common reagents and solvents used in these reactions include:

  • Brominating agents such as bromine or N-bromosuccinimide.

  • Alkylating agents like pentyl iodide or pentanol.

  • Solvents such as dichloromethane (CH2_2Cl2_2) and dimethylformamide (DMF).
    These reactions are typically conducted under controlled temperatures ranging from room temperature to elevated conditions depending on the step involved .

Purification Techniques

Purification methods include recrystallization using solvents like hexane or ethyl acetate, and column chromatography for separating impurities .

Chemical Properties

Functional Groups

The compound contains three primary functional groups:

  • Aldehyde Group (-CHO): Responsible for nucleophilic addition reactions.

  • Bromine Atom (-Br): Enhances reactivity through halogen bonding and electrophilic substitution.

  • Pentyloxy Group (-O-C5H11C_5H_{11}): Provides hydrophobicity and influences solubility .

Reactivity

The presence of these functional groups allows for diverse chemical transformations:

  • Oxidation: Conversion to carboxylic acids.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of other substituents on the aromatic ring depending on reaction conditions .

Applications

Organic Synthesis

5-Bromo-2-(pentyloxy)benzaldehyde serves as a precursor in organic synthesis due to its versatile reactivity. It is used in constructing complex molecules such as heterocycles, polymers, and intermediates for pharmaceuticals .

Medicinal Chemistry

The compound's structure suggests potential applications in drug development:

  • As a scaffold for synthesizing bioactive molecules.

  • Investigation into antimicrobial or anticancer properties based on its halogenated aromatic core .

Material Science

In material science, it contributes to developing new materials with specific optical or electronic properties due to its aromatic structure coupled with halogen substitution .

Analytical Data

Spectroscopic Analysis

Spectroscopic techniques provide crucial insights into the structural confirmation of this compound:

Infrared (IR) Spectroscopy

Characteristic peaks include:

  • Aldehyde stretch (C=OC=O) around 1700 cm11700 \ cm^{-1}.

  • Aromatic CHC-H stretches between 3000 cm13000 \ cm^{-1} and 3100 cm13100 \ cm^{-1} .

Nuclear Magnetic Resonance (NMR)

Proton (1^1H NMR) signals:

  • Aldehyde proton appears as a singlet around δ=10 ppm\delta = 10 \ ppm.
    Carbon (13^{13}C NMR):

  • Carbonyl carbon signal near δ=190 ppm\delta = 190 \ ppm .

Chromatographic Techniques

High-performance liquid chromatography (HPLC) confirms purity levels exceeding 95% in synthesized batches .

PropertyValue
Molecular FormulaC12H15BrO2C_{12}H_{15}BrO_2
Molecular Weight271.15 g/mol271.15 \ g/mol
CAS Number861408960861408-96-0
Melting Point116119C116 -119^\circ C
Purity>95%>95\%
Spectroscopic TechniqueKey Features
IR SpectroscopyAldehyde stretch at 1700 cm11700 \ cm^{-1}
NMR SpectroscopyAldehyde proton at δ=10 ppm\delta = 10 \ ppm

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator